Structural Differentiation from the Benchmark NAPE-PLD Activator VU534
This compound is a structural analog of VU534, the most potent reported NAPE-PLD activator within the BT-PSP series (EC50 = 0.30 μM for human NAPE-PLD) [1]. It differs from VU534 in three key positions: (i) a 6-fluoro substituent on the benzothiazole ring instead of 5,7-dimethyl; (ii) a methanesulfonyl group in place of a 4-fluorophenylsulfonyl group; and (iii) a 3-carboxamide attachment to the piperidine ring instead of a 4-carboxamide. While direct activity data for this compound are not publicly available, these modifications are known to influence steric and electronic properties in the NAPE-PLD binding pocket, as evidenced by the >2-fold potency difference between VU534 and its close analog VU533 [1].
| Evidence Dimension | Structural features vs. benchmark NAPE-PLD activator VU534 |
|---|---|
| Target Compound Data | N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide; MW 357.42; 6-F, CH3SO2, 3-carboxamide |
| Comparator Or Baseline | VU534: N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide; MW 447.55; EC50 = 0.30 μM (human NAPE-PLD) |
| Quantified Difference | No direct activity data for target compound. Structural delta includes smaller sulfonyl group, different benzothiazole substitution pattern, and regioisomeric carboxamide. |
| Conditions | VU534 data from recombinant human NAPE-PLD assay using PED-A1 as substrate (in vitro). |
Why This Matters
Scientists procuring a tool compound for NAPE-PLD pathway studies could use this molecule as a distinct chemical probe to dissect structure-activity relationships, given its systematic divergence from the published lead VU534.
- [1] Zarrow, J. E., et al. (2023). Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages. bioRxiv, 2023.01.25.525554. (PMC9900783) View Source
